5-(3-Chlorophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
Description
The compound 5-(3-Chlorophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one features a pyrrolin-2-one core substituted with a 3-chlorophenyl group, a 6-fluorobenzothiazol moiety, and a 2-furylcarbonyl side chain. This structure combines aromatic, heterocyclic, and electron-withdrawing groups, which may influence its electronic properties, solubility, and biological activity.
Properties
Molecular Formula |
C22H12ClFN2O4S |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H12ClFN2O4S/c23-12-4-1-3-11(9-12)18-17(19(27)15-5-2-8-30-15)20(28)21(29)26(18)22-25-14-7-6-13(24)10-16(14)31-22/h1-10,18,28H |
InChI Key |
QDJLMTYHBATSHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Biological Activity
The compound 5-(3-Chlorophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic molecule with potential biological activities. Its unique structure, which includes a chlorophenyl group, a fluorobenzothiazole moiety, and a pyrrolinone framework, suggests diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 438.85 g/mol. The presence of functional groups such as hydroxyl and carbonyl enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H12ClFN2O4S |
| Molecular Weight | 438.85 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer activity. The presence of the chlorophenyl and fluorobenzothiazole groups in this compound may enhance its efficacy against various cancer cell lines. For instance, studies on similar compounds have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells.
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Interaction with Receptors : The structural features may allow it to bind effectively to various receptors, modulating cellular signaling pathways.
Case Studies
- Study on Antitumor Activity : A study conducted on a series of pyrrolinone derivatives indicated that those with similar structural motifs demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) . The study highlighted the importance of substituents in enhancing biological activity.
- In Vivo Studies : Animal model studies have suggested that compounds with similar structures could reduce tumor size and improve survival rates when administered at specific dosages .
Table 2: Summary of Biological Studies
Comparison with Similar Compounds
Research Findings and Implications
- The furylcarbonyl group may modulate solubility, affecting bioavailability .
- Synthetic Optimization: Palladium-catalyzed cross-coupling (as in ) could be critical for introducing the 6-fluorobenzothiazol moiety. Lower yields in analogs suggest that ligand selection (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]) may require refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
